(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
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Overview
Description
(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H13NO·HCl It is a chiral amine derivative, where the (S)-configuration indicates the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methylfuran-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate mesylate or tosylate, followed by nucleophilic substitution with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Formation of Hydrochloride Salt: Finally, the (S)-enantiomer is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, oximes
Reduction: Various amine derivatives
Substitution: Alkylated or acylated amine products
Scientific Research Applications
(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
- 1-(Furan-2-yl)propan-1-amine hydrochloride
- 1-(5-Methylfuran-2-yl)butan-1-amine hydrochloride
Uniqueness
(S)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall efficacy in various applications compared to its ®-enantiomer or other structurally similar compounds.
Properties
IUPAC Name |
(1S)-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQDTRFLKESTD-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(O1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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